3-Bromo-7-nitroindazole
Overview
Description
3-bromo-7-nitro-1H-indazole: is an organic compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring . This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
3-Bromo-7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) compared to endothelial NOS (eNOS) or inducible NOS (iNOS) . These enzymes play a crucial role in the synthesis of nitric oxide (NO), a key intercellular messenger throughout the body and brain .
Mode of Action
The compound interacts with its targets (nNOS, eNOS, and iNOS) and inhibits their activity . This inhibition results in a decrease in the synthesis of nitric oxide (NO), affecting the signaling processes that rely on NO .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting NOS enzymes, the compound reduces the production of NO, which can impact various physiological processes that rely on NO signaling .
Result of Action
The inhibition of NOS enzymes and the subsequent reduction in NO synthesis can have various molecular and cellular effects. For instance, NO plays a role in vascular smooth muscle relaxation, and its reduction could impact this process . Additionally, NO mediates vascular endothelial growth factor (VEGF)-induced angiogenesis, and the inhibition of NO synthesis could potentially affect this process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study showed that the compound affects gene translation at the initial reception of blue light in young Arabidopsis seedlings . This suggests that light conditions could influence the compound’s action.
Biochemical Analysis
Biochemical Properties
3-Bromo-7-nitroindazole interacts with several enzymes and proteins, particularly the nitric oxide synthase isoforms . It is a more potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) than endothelial NOS (eNOS) or inducible NOS (iNOS) . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the synthesis of the intercellular messenger nitric oxide (NO) throughout the body and brain .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit blue light-mediated suppression of hypocotyl elongation in Arabidopsis seedlings by physically interacting with the blue light receptor Cryptochrome 1 (CRY1) . This interaction affects genome-wide gene expression in the seedlings, particularly the translation of ribosome-related genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the nitric oxide synthase enzymes . By inhibiting these enzymes, it reduces the synthesis of nitric oxide, a key intercellular messenger . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific studies on the temporal effects of this compound are limited, it has been shown to have substantial neuroprotective effects against hypoxic damage .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study showed that the NOS blocker this compound reduced the frequency but not the amplitude of spontaneous calcium activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-nitro-1H-indazole typically involves the nitration and bromination of indazole derivatives. One common method includes the nitration of 1H-indazole followed by bromination. The nitration can be carried out using nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for 3-bromo-7-nitro-1H-indazole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-7-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.
Reduction Reactions: The major product is 3-bromo-7-amino-1H-indazole.
Scientific Research Applications
Chemistry: 3-bromo-7-nitro-1H-indazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, 3-bromo-7-nitro-1H-indazole is studied for its potential as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. This makes it a candidate for the treatment of diseases related to nitric oxide dysregulation .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .
Comparison with Similar Compounds
7-nitroindazole: Another indazole derivative with similar inhibitory effects on nitric oxide synthase.
3-bromo-1-methyl-7-nitro-1H-indazole: A methylated derivative with potentially different pharmacokinetic properties.
Uniqueness: 3-bromo-7-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-7-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSTZPMYAZRZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274319 | |
Record name | 3-Bromo-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-34-0 | |
Record name | 3-Bromo-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-7-nitroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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